molecular formula C8H6BrNOS B12859389 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole

2-(Bromomethyl)-7-mercaptobenzo[d]oxazole

Cat. No.: B12859389
M. Wt: 244.11 g/mol
InChI Key: KBZQACDQNGNCNU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-mercaptobenzoxazole with bromoacetyl bromide under controlled conditions. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, a continuous multistep synthesis protocol can be employed, where the precursor is subjected to bromination in a flow reactor, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced thiol derivatives.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-7-mercaptobenzo[d]oxazole is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-(bromomethyl)-1,3-benzoxazole-7-thiol

InChI

InChI=1S/C8H6BrNOS/c9-4-7-10-5-2-1-3-6(12)8(5)11-7/h1-3,12H,4H2

InChI Key

KBZQACDQNGNCNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)OC(=N2)CBr

Origin of Product

United States

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